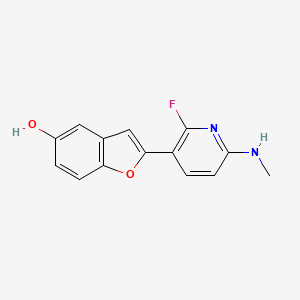
Flutafuranol
Descripción general
Descripción
Flutafuranol F-18, also known as NAV4694, is a fluorine-18 labeled positron emission tomography (PET) imaging agent developed for diagnostic use . It binds to beta-amyloid deposits in the brain, which can then be imaged in PET scans . Amyloid plaque pathology is a required feature of Alzheimer’s disease .
Synthesis Analysis
The synthesis of Flutafuranol involves a nucleophilic attack of 18 F-fluoride on an N-protected nitro precursor, purified by semi-preparative HPLC followed by reformulation and sterile filtration .Molecular Structure Analysis
Flutafuranol has a molecular formula of C14H11FN2O2 . Its average mass is 257.250 Da and its monoisotopic mass is 257.082977 Da .Aplicaciones Científicas De Investigación
Fluorescence in Polymer Studies
Fluorimetry, a technique closely related to the study of compounds like Flutafuranol, has significant applications in the research of synthetic polymers. Morawetz (1979) highlights how this method can elucidate the heterogeneous distribution of species in polymer systems, particularly in polyelectrolyte solutions. It also aids in understanding the conformational mobility of flexible chains, diffusion-controlled intermolecular reactions, glass transition phenomena, and polymer compatibility (Morawetz, 1979).
Fluorescence in Enzyme and Protein Studies
Kanaoka (1977) discusses the application of organic fluorescence reagents, which are akin to Flutafuranol in function, in the study of enzymes and proteins. These reagents bind covalently to specific protein sites, allowing for detailed examination of molecular structures and functions (Kanaoka, 1977).
Fluorescence in Membrane Studies
Azzi (1975) emphasizes the role of fluorescence, a principle relevant to Flutafuranol research, in biochemistry, particularly in the study of biological membranes. The application of fluorescent probes has provided structural information at microscopic or molecular levels in biological systems (Azzi, 1975).
Fluorescence in Biological Imaging
Dunst and Tomançak (2018) explore the use of fluorescence microscopy in biological research. This technique, which benefits from the principles underlying compounds like Flutafuranol, is essential for investigations in molecular structure, dynamics, and function at high spatial and temporal resolutions (Dunst & Tomançak, 2018).
Fluorescence in Biomedical Diagnostics
Masters (2014) describes the integration of fluorescence lifetime spectroscopy and imaging in biomedical diagnostics. This application is crucial for understanding the structure and function of biological molecules and molecular assemblies, providing a powerful tool for in vivo human studies (Masters, 2014).
Fluorescence in Neuroanatomy
The use of fluorescence microscopy, as described by Fuxe et al. (1970), has been pivotal in neuroanatomy for identifying biologically active substances in tissues. This method reflects the principles used in studying Flutafuranol and its related compounds (Fuxe, Hökfelt, Jonsson, & Ungerstedt, 1970)
Safety And Hazards
Direcciones Futuras
Flutafuranol F-18 is a promising tool for the early detection of Alzheimer’s disease . It can be used to monitor the disease’s progression and evaluate the efficacy of anti-amyloid therapies in clinical trials . The development of Flutafuranol F-18 also represents a significant advancement in molecular imaging .
Propiedades
IUPAC Name |
2-[2-fluoro-6-(methylamino)pyridin-3-yl]-1-benzofuran-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O2/c1-16-13-5-3-10(14(15)17-13)12-7-8-6-9(18)2-4-11(8)19-12/h2-7,18H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNQXTDIPMCJCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=C(C=C1)C2=CC3=C(O2)C=CC(=C3)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Flutafuranol | |
CAS RN |
1054629-49-0 | |
| Record name | AZD 4694 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1054629490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FLUTAFURANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5K506J69E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[[(2S)-2-aminohexanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]pentanediamide](/img/structure/B1673405.png)
![N-[(1R,3S)-3-Hydroxy-1-(hydroxymethyl)-3-phenylpropyl]dodecanamide](/img/structure/B1673406.png)
![N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine](/img/structure/B1673407.png)
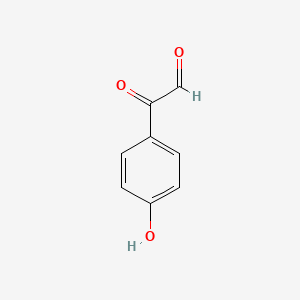
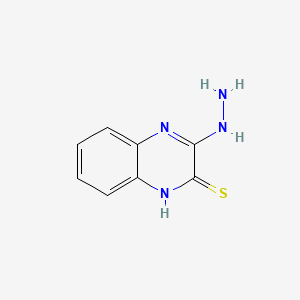
![3-[4-(8-fluoro-5H-[1]benzoxepino[4,3-b]pyridin-11-ylidene)piperidin-1-yl]propanoic acid](/img/structure/B1673414.png)
![1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1h-indol-2-one](/img/structure/B1673417.png)
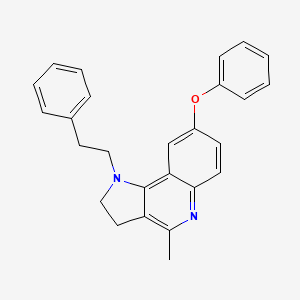
![[4-(9H-fluoren-9-yl)piperazin-1-yl]-(6-fluoro-4H-1,3-benzodioxin-8-yl)methanone](/img/structure/B1673420.png)
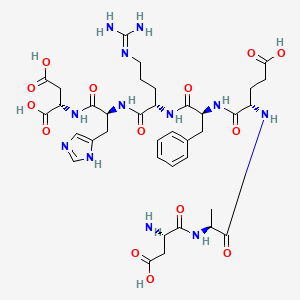
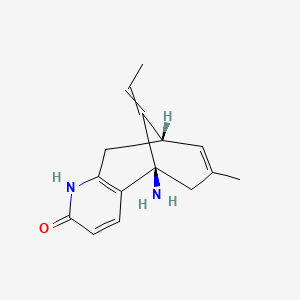
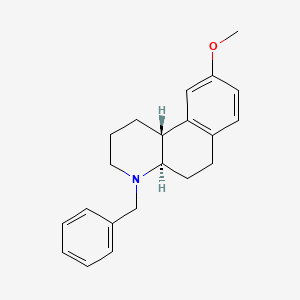
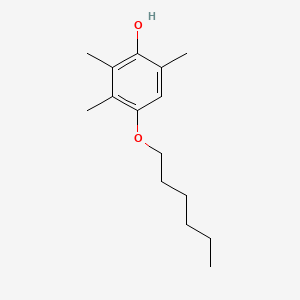
![4-(5,7,7,10,10-Pentamethyl-2-nitro-8,9-dihydronaphtho[2,3-b][1,5]benzodiazepin-12-yl)benzoic acid](/img/structure/B1673426.png)